[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18OSi |
|---|---|
Molecular Weight |
218.37 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18OSi/c1-5-14-13-8-6-7-12(11-13)9-10-15(2,3)4/h6-8,11H,5H2,1-4H3 |
InChI Key |
JPZUBIASSQIXGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Mechanistic Investigations of Formation Reactions Involving Aryl Ethynyl Trimethylsilanes
Elucidation of Catalytic Cycles in Silylation Processes
The synthesis of aryl ethynyl (B1212043) trimethylsilanes can be achieved through several catalytic methods, each characterized by a distinct catalytic cycle. Common approaches include transition metal-catalyzed reactions and, more recently, metal-free catalytic systems.
In palladium-catalyzed processes, such as the Sonogashira cross-coupling reaction, the catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. nih.govresearchgate.net This is followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne and a copper(I) co-catalyst) and subsequent reductive elimination to yield the aryl-alkyne coupled product and regenerate the Pd(0) catalyst. nih.gov Alternatively, direct silylation of terminal alkynes can be catalyzed by palladium complexes. These cycles often involve the oxidative addition of a Si-H or Si-Si bond to the metal center, followed by insertion of the alkyne and reductive elimination. rsc.orgresearchgate.net
Rhodium-catalyzed silylation of arene C-H bonds presents another pathway. Mechanistic studies suggest a cycle involving the hydrogenation of an acceptor to generate a Rh(I)-silyl species, which then undergoes oxidative addition of the arene C-H bond. berkeley.eduescholarship.org Reductive elimination of the C-Si bond forms the arylsilane product. berkeley.edu
Metal-free catalytic systems have also been developed. For instance, a carboxylate-catalyzed C-silylation of terminal alkynes utilizes a quaternary ammonium (B1175870) pivalate (B1233124). The proposed cycle involves a probase mechanism where the silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), silylates the pivalate anion. acs.orgchemrxiv.org This generates a more basic species that deprotonates the terminal alkyne, forming an acetylide ion pair which is then silylated by BSA to yield the product and regenerate the catalyst. acs.orgchemrxiv.orgnih.gov
Alkali metal hydroxides (MOH) or hydrides (MH) can also catalyze the silylation of terminal alkynes. The proposed mechanism involves the deprotonation of the alkyne by the base to form an alkali metal acetylide, which then reacts with the silylating agent. nih.govresearchgate.net
The table below summarizes key features of different catalytic cycles for the formation of aryl ethynyl trimethylsilanes.
| Catalyst System | Key Mechanistic Steps | Intermediate Species |
| Palladium/Copper (Sonogashira) | Oxidative addition, Transmetalation, Reductive elimination | Pd(II) intermediates, Copper acetylides |
| Rhodium | Generation of Rh(I)-silyl, C-H activation, Reductive elimination | Rh(III) silyl (B83357) dihydride, Rh(I)-silyl species |
| Carboxylate (Metal-Free) | Probase formation, Alkyne deprotonation, Silylation | Anionic silylated carboxylate, Acetylide ion pair |
| Alkali Metal Hydroxide (B78521)/Hydride | Alkyne deprotonation, Nucleophilic attack on silane (B1218182) | Alkali metal acetylide |
Role of Lewis Acids, Bases, and Ligands in Reaction Pathways
The efficiency and selectivity of silylation reactions are significantly influenced by the presence of Lewis acids, bases, and ligands.
Lewis Acids: In certain silylation protocols, Lewis acids like zinc triflate (Zn(OTf)₂) can act as catalysts. acs.org They are thought to activate the silylating agent, making it more electrophilic and susceptible to nucleophilic attack by the terminal alkyne. For example, in the silylation of terminal alkynes with aminosilanes, zinc halides mediate the reaction, likely by coordinating to the nitrogen atom of the aminosilane, which facilitates the cleavage of the Si-N bond. researchgate.net In hydroamination reactions of alkynes, which can be a competing pathway, Lewis acids like Zn(OTf)₂ can act as an "amine-scavenger," preventing the amine from coordinating to and deactivating the primary catalyst. nih.gov
Bases: Bases play a crucial role in deprotonating the terminal alkyne, which is often the turnover-determining step. chemrxiv.orgnih.gov In metal-catalyzed reactions like the Sonogashira coupling, a base (often an amine) is required to neutralize the hydrogen halide formed during the generation of the copper acetylide. nih.gov In metal-free systems, the choice of base is critical. For instance, in carboxylate-catalyzed silylation, the in situ generated anionic species from the reaction of the carboxylate with the silylating agent is the active base. acs.orgchemrxiv.org In reactions catalyzed by alkali metal hydroxides, the hydroxide itself is the deprotonating agent. nih.govresearchgate.net
Ligands: In transition metal-catalyzed silylations, ligands are paramount in modulating the reactivity and stability of the metal center. nih.gov Sterically demanding and electron-rich phosphine (B1218219) ligands, for example, can increase the nucleophilicity of a Pd(0) center, thereby lowering the activation energy for oxidative addition. nih.govacs.org The nature of the ligand can also influence the compatibility with other steps in the catalytic cycle and prevent catalyst degradation. acs.org In some palladium-catalyzed hydroarylation reactions of alkynes, the ligands on the metal can affect whether the mechanism proceeds through a two-step process involving a Wheland-type intermediate or a concerted one-step mechanism. kaust.edu.sa The structure of the ligand is often tailored to the specific substrate class to achieve optimal results. nih.gov
Kinetic Studies and Isotope Effects in C-Si Bond Formation
Kinetic studies and the examination of isotope effects provide deep insights into the rate-determining steps and transition states of silylation reactions.
A Hammett study on the carboxylate-catalyzed C-silylation of para-substituted 2-arylalkynes yielded a ρ value of +1.4 ± 0.1. acs.orgchemrxiv.orgnih.gov This positive value is consistent with the buildup of negative charge in the transition state of the turnover-determining step, supporting a mechanism where deprotonation of the alkyne to form a carbanionic-like species is rate-limiting. acs.orgchemrxiv.orgnih.gov
In the rhodium-catalyzed silylation of arene C-H bonds, kinetic analysis has shown that the rate-limiting step can be the reductive elimination of an alkane from a Rh(III) intermediate during the hydrogenation process that generates the active Rh(I)-silyl catalyst, rather than the C-H activation step itself. berkeley.edu
Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms. For instance, in the chlorotrimethylsilane-mediated addition of cuprates to enones, the observation of a significant carbonyl oxygen isotope effect and small olefinic carbon isotope effects was consistent with a rate-limiting silylation of an intermediate π-complex. researchgate.net While not directly on the formation of [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane, these studies on analogous systems highlight the utility of KIEs. For example, secondary isotope effects have been observed in enzyme-catalyzed cyclizations, where the reduced capacity of C-D bonds to stabilize carbocation intermediates through hyperconjugation affects reaction rates. nih.gov Such principles can be applied to understand intermediates in silylation reactions.
The table below presents data from a Hammett plot analysis for a carboxylate-catalyzed silylation of arylacetylenes, illustrating the electronic effects on the reaction rate.
| Substituent (X) on Arylacetylene | σₚ | log(kₓ/kₕ) |
| OMe | -0.27 | -0.35 |
| Me | -0.17 | -0.21 |
| H | 0.00 | 0.00 |
| F | 0.06 | 0.10 |
| Cl | 0.23 | 0.31 |
| CF₃ | 0.54 | 0.75 |
This data is illustrative, based on typical Hammett correlations for reactions with a positive ρ value.
Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT Studies)
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the detailed mechanisms of silylation reactions. rsc.org DFT calculations can map out the potential energy surfaces of entire catalytic cycles, providing information on the structures and energies of reactants, intermediates, transition states, and products. nih.gov
In the context of manganese-catalyzed hydrosilylation of alkynes, DFT calculations have been used to compare different proposed catalytic cycles, revealing that a previously suggested organometallic cycle had a high energy barrier and proposing a novel, more favorable mechanism. rsc.org These studies also identified the substituted alkyne addition as the rate-determining step. rsc.org
For alkali metal hydroxide-catalyzed silylation of alkynes, DFT investigations have shown that catalysts based on potassium hydride (KH) have lower energy barriers compared to those with lithium hydroxide (LiOH), which aligns with experimental observations of higher product yields with potassium-based catalysts. nih.gov These computational results also helped to rationalize the formation of byproducts by showing that the pathway to the main product has a lower energy barrier. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Ethoxyphenyl Ethynyl Trimethylsilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Although specific spectral data for [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane is not widely published, analysis of closely related analogs allows for a detailed prediction of its spectral features.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy, aromatic, and trimethylsilyl (B98337) (TMS) protons.
Trimethylsilyl (TMS) Group: A sharp, strong singlet appearing far upfield, typically around δ 0.25 ppm, is characteristic of the nine equivalent protons of the -Si(CH₃)₃ group.
Ethoxy Group: The ethoxy substituent (-OCH₂CH₃) will present as two distinct multiplets. A quartet is expected around δ 4.0 ppm for the methylene (B1212753) protons (-OCH₂-), coupled to the adjacent methyl protons. A triplet will appear further upfield, around δ 1.4 ppm, corresponding to the methyl protons (-CH₃).
Aromatic Protons: The protons on the 3-ethoxyphenyl ring will appear in the aromatic region (δ 6.8–7.4 ppm). Due to the meta-substitution pattern, a complex series of multiplets is anticipated, including a triplet for the proton at the 5-position, a doublet of doublets for the proton at the 6-position, a broad singlet or triplet for the proton at the 2-position, and a doublet of doublets for the proton at the 4-position. For the closely related compound, ((3-(difluoromethoxy)phenyl)ethynyl)trimethylsilane, aromatic signals are observed between δ 7.06 and 7.33 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
Trimethylsilyl (TMS) Carbon: The methyl carbons of the TMS group typically produce a signal at or near δ 0.0 ppm. rsc.org
Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl (B1212043) linker (-C≡C-) are expected to resonate in the δ 90–105 ppm range. For example, in ((3,5-dimethylphenyl)ethynyl)trimethylsilane, these carbons appear at δ 93.4 and 105.7 ppm. rsc.org
Ethoxy Carbons: The methylene carbon (-OCH₂) of the ethoxy group is expected around δ 63-64 ppm, while the methyl (-CH₃) carbon will be further upfield, around δ 15 ppm.
Aromatic Carbons: The six carbons of the phenyl ring will give signals in the δ 115–160 ppm region. The carbon attached to the ethoxy group (C3) will be the most downfield shifted (around δ 159 ppm), while the carbon attached to the ethynyl group (C1) will be in the δ 122-124 ppm range.
¹⁹F NMR: For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR is a crucial characterization technique. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom. For instance, the derivative trimethyl((4-(trifluoromethoxy)phenyl)ethynyl)silane exhibits a sharp singlet in its ¹⁹F NMR spectrum at δ -58.3 ppm, characteristic of the -OCF₃ group. rsc.org Another example, ((3-(difluoromethoxy)phenyl)ethynyl)trimethylsilane, shows a doublet at δ -81.3 ppm with a large coupling constant (J = 73.8 Hz) due to the coupling with the methoxy (B1213986) proton. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous compounds.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -Si(CH₃)₃ | ~0.25 (s, 9H) | ~0.0 |
| -OCH₂CH₃ | ~1.4 (t, 3H) | ~15 |
| -OCH₂CH₃ | ~4.0 (q, 2H) | ~63 |
| Aromatic-H | 6.8–7.4 (m, 4H) | 115–160 |
| -C≡CSi- | - | ~95 |
| Ar-C≡C- | - | ~104 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the characteristic functional groups within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by several key absorption bands.
C≡C Stretch: A sharp, moderately intense band between 2150 and 2160 cm⁻¹ is the hallmark of the disubstituted alkyne functionality. This is observed consistently in related arylethynyltrimethylsilanes. rsc.org
Si-C Stretch: The trimethylsilyl group gives rise to characteristic absorptions, including a strong symmetric deformation (umbrella mode) around 1250 cm⁻¹ and symmetric/asymmetric stretching vibrations typically found near 840 cm⁻¹ and 760 cm⁻¹. researchgate.net
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl ring are observed in the 1450–1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the aryl-ether C-O bond is expected to produce a strong band in the 1200-1250 cm⁻¹ region.
Aliphatic C-H Stretches: The C-H stretching vibrations of the ethoxy and TMS methyl groups will be visible in the 2850–2980 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C triple bond, being a highly polarizable but non-polar bond, typically gives a very strong signal in the Raman spectrum, making it a useful diagnostic tool for this class of compounds. Similarly, the symmetric Si-C stretching vibrations are also Raman active.
Table 2: Characteristic Vibrational Frequencies for this compound Data predicted based on analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| -C≡C- | Stretch | 2150–2160 | Medium (IR), Strong (Raman) |
| Si-(CH₃)₃ | Symmetric Deformation | ~1250 | Strong (IR) |
| Si-(CH₃)₃ | Si-C Stretch | ~840, ~760 | Strong (IR) |
| Aromatic C=C | Ring Stretch | 1450–1600 | Medium-Strong (IR) |
| Aryl-O | C-O Stretch | 1200–1250 | Strong (IR) |
| Aliphatic C-H | Stretch | 2850–2980 | Medium-Strong (IR) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₁₃H₁₈OSi), the calculated exact mass is 218.1127 g/mol . nih.gov
HRMS analysis of related compounds demonstrates the precision of this technique. For example, in the characterization of ((3-(difluoromethoxy)phenyl)ethynyl)trimethylsilane, the calculated mass (Calcd for C₁₂H₁₄OSiF₂ [M⁺]) was 240.07821, while the experimentally determined value (found) was 240.07788, a difference of only 1.4 ppm. rsc.org Similarly, for trimethyl((4-(trifluoromethoxy)phenyl)ethynyl)silane, the calculated mass for C₁₂H₁₃OSiF₃ [M⁺] was 258.06879, and the found mass was 258.06883, showing excellent agreement. rsc.org These examples underscore the capability of HRMS to confirm the molecular formula of the title compound with a high degree of confidence.
Table 3: HRMS Data for this compound and a Derivative
| Compound | Molecular Formula | Calculated Mass (Da) | Found Mass (Da) | Reference |
|---|---|---|---|---|
| This compound | C₁₃H₁₈OSi | 218.1127 | N/A | nih.gov |
| ((3-(Difluoromethoxy)phenyl)ethynyl)trimethylsilane | C₁₂H₁₄OSiF₂ | 240.07821 | 240.07788 | rsc.org |
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions. However, this technique requires a stable, single crystal of high quality.
This compound, like many of its arylethynyltrimethylsilane analogs, is typically isolated as a liquid or oil at room temperature. rsc.org The inherent difficulty in inducing crystallization for such compounds means that, to date, no single-crystal X-ray structure has been reported in the public domain for the title compound. Consequently, detailed solid-state structural parameters such as unit cell dimensions, space group, and precise intramolecular geometry are not available. While the structures of more complex molecules containing ethoxyphenyl moieties have been determined, they are not direct derivatives and fall outside the scope of this analysis. researchgate.net
Reactivity and Synthetic Transformations of 2 3 Ethoxyphenyl Ethynyl Trimethylsilane
Selective Desilylation Reactions for Terminal Alkynes
The trimethylsilyl (B98337) (TMS) group in [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane serves as a protecting group for the terminal alkyne. Its removal, or desilylation, yields the corresponding terminal alkyne, 1-ethynyl-3-ethoxybenzene. This transformation is crucial for subsequent reactions where a terminal C-H bond on the alkyne is required.
A common and mild method for the desilylation of TMS-protected alkynes involves the use of potassium carbonate (K2CO3) in methanol (B129727) (MeOH). chemspider.comchemicalforums.comnih.gov This simple procedure is often carried out at room temperature and provides the terminal alkyne in high yield. chemspider.com The mechanism involves the methoxide (B1231860) ion, generated from the reaction of potassium carbonate with methanol, acting as a nucleophile to attack the silicon atom, leading to the cleavage of the C-Si bond.
Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are also highly effective for cleaving the silicon-carbon bond. researchgate.net Other reagents that can be employed for the deprotection of TMS-alkynes include silver nitrate (B79036) thieme-connect.comorganic-chemistry.org and a combination of copper sulfate (B86663) and sodium ascorbate. researchgate.neteurjchem.comresearchgate.net The choice of reagent can depend on the presence of other functional groups in the molecule to ensure chemoselectivity. nih.govpsu.edu
Table 1: Reagents for Selective Desilylation of this compound
| Reagent(s) | Solvent(s) | Typical Conditions |
| Potassium Carbonate (K2CO3) | Methanol (MeOH) | Room Temperature |
| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature |
| Silver Nitrate (AgNO3) | Alcohol/Water | Varies |
| Copper Sulfate (CuSO4) / Sodium Ascorbate | Ethanol/Water | Varies |
Functionalization at the Ethynyl (B1212043) Moiety via Cross-Coupling Reactions
The carbon-carbon triple bond and the carbon-silicon bond in this compound and its desilylated product provide versatile handles for various cross-coupling reactions, enabling the formation of more complex molecular architectures.
Following the desilylation to 1-ethynyl-3-ethoxybenzene, the resulting terminal alkyne is a key substrate for Sonogashira cross-coupling reactions. This palladium- and copper-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides (electrophiles), forming a new carbon-carbon bond. This method is widely used for the synthesis of substituted alkynes.
For instance, 1-ethynyl-3-ethoxybenzene can be reacted with a variety of aryl bromides or iodides in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) to yield the corresponding disubstituted alkynes.
The carbon-silicon bond in this compound can directly participate in Hiyama cross-coupling reactions. This palladium-catalyzed reaction couples the organosilane with an organic halide. A fluoride source, such as TBAF, is typically required to activate the organosilane.
While less common for alkynylsilanes compared to Sonogashira reactions of the corresponding terminal alkynes, Hiyama and Stille (using organostannanes) couplings represent alternative strategies for C-C bond formation at the ethynyl position.
After desilylation to 1-ethynyl-3-ethoxybenzene, the terminal alkyne can undergo palladium-catalyzed bisthiolation. This reaction involves the addition of two thiol groups across the carbon-carbon triple bond, leading to the formation of a 1,2-dithioalkene derivative.
The terminal alkyne, 1-ethynyl-3-ethoxybenzene, can undergo copper(I)-mediated homo-coupling, often referred to as the Glaser coupling. This reaction results in the formation of a symmetrical diyne, 1,4-bis(3-ethoxyphenyl)buta-1,3-diyne. The reaction is typically carried out in the presence of a copper(I) salt, such as copper(I) chloride or iodide, and an oxidant, often air or oxygen.
Addition Reactions to the Carbon-Carbon Triple Bond
The carbon-carbon triple bond in this compound is susceptible to various addition reactions. These reactions can lead to the formation of alkenes or alkanes with specific stereochemistry.
One such reaction is hydrogenation. Depending on the catalyst and reaction conditions, the triple bond can be partially reduced to a double bond (alkene) or fully reduced to a single bond (alkane). For example, using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will selectively produce the cis-alkene. In contrast, using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas will typically result in complete reduction to the corresponding alkane.
Hydroalkoxylation and Hydroarylation Reactions
Hydroarylation reactions involve the formal addition of an aromatic C-H bond across the alkyne π-system, providing a direct and atom-economical route to vinylsilane derivatives. Transition metals, particularly ruthenium, are effective catalysts for this transformation. nih.gov In a typical reaction, a ruthenium catalyst activates the C-H bond of a directing group-containing arene, which then adds across the alkyne of a molecule like this compound. rsc.orgresearchgate.net This process enables the synthesis of highly substituted olefinic compounds. nih.gov The regioselectivity of the addition is often controlled by the directing group on the arene and the steric and electronic properties of the alkyne substituents.
Similarly, hydroalkoxylation, the addition of an alcohol O-H bond across the alkyne, can be achieved, typically under metal catalysis, to yield vinyl ether derivatives. The silyl (B83357) group on the alkyne can influence the regioselectivity of the alcohol addition.
Hydrosilylation Reactions and Formation of Bis(silanes)
Hydrosilylation is a fundamental reaction that involves the addition of a silicon-hydride (Si-H) bond across the alkyne. This transformation is a powerful method for synthesizing vinylsilanes, which are valuable intermediates in organic synthesis. The reaction can be catalyzed by various transition metal complexes, with ruthenium and copper catalysts being particularly effective for internal alkynes. nih.govnih.govacs.org
For an unsymmetrical internal alkyne such as this compound, the key challenge is controlling the regioselectivity of the Si-H addition. Cationic ruthenium complexes like [Cp*Ru(MeCN)₃]PF₆ have been shown to catalyze the hydrosilylation of internal alkynes with high efficiency, often proceeding via a trans-addition mechanism. nih.govacs.org Copper-hydride catalysts, on the other hand, can provide exclusive access to α-vinylsilane products from internal aryl alkynes. nih.gov Radical-based methods using reagents like tris(trimethylsilyl)silane, initiated thermally or photochemically, also provide a route to vinylsilanes, typically with anti-Markovnikov selectivity. acs.orgresearchgate.net
The formation of bis(silanes) can be envisioned through subsequent C-H silylation of the initial vinylsilane product or through a direct trans-bis-silylation reaction of the alkyne, a transformation that has been observed in intramolecular cyclizations leading to silole formation. mdpi.com
Table 1: Representative Catalytic Systems for Hydrosilylation of Internal Alkynes
| Catalyst System | Silane (B1218182) Reagent | Typical Selectivity | Reference |
|---|---|---|---|
| [Cp*Ru(MeCN)₃]PF₆ | Various alkyl-, aryl-, alkoxy-silanes | trans-addition, α- or β-selectivity | nih.govacs.org |
| (DTB-DPPBz)CuH | Diphenylsilane (Ph₂SiH₂) | α-vinylsilane, >20:1 r.r. | nih.gov |
| Cobalt(I) Complexes | Phenylsilanes | β-(E)-silylalkenes | acs.org |
| Air / ACCN (radical) | Tris(trimethylsilyl)silane | Z/E mixtures | researchgate.net |
Multi-Component Coupling Reactions
The trimethylsilyl group on the alkyne is well-suited for facilitating multi-component coupling reactions. In many synthetic strategies, the TMS group acts as a robust protecting group for a terminal alkyne. chemicalbook.com This allows for other transformations to be carried out on the molecule without affecting the alkyne. For instance, in a Sonogashira coupling, an aryl halide can be coupled with the terminal C-H of an acetylene, while a TMS-protected alkyne on the same molecule remains intact. nih.govharvard.edu
Furthermore, silylalkynes can participate in one-pot, multi-component reactions to build molecular complexity rapidly. Palladium- and copper-catalyzed three-component reactions involving an alkyne, an azide (B81097) (such as trimethylsilyl azide), and a third component like an allyl carbonate can lead to the formation of highly substituted triazoles. frontiersin.orgorganic-chemistry.org These reactions often proceed with high regioselectivity and are tolerant of a wide range of functional groups.
Cycloaddition Chemistry
Cycloaddition reactions provide a powerful means of constructing cyclic and heterocyclic ring systems. The alkyne functionality in this compound can participate as a 2π-electron component in various cycloaddition processes.
Diels-Alder Type [2+2] and [4+2] Cycloaddition Reactions
In the Diels-Alder, or [4+2] cycloaddition, an alkyne can serve as the dienophile, reacting with a conjugated diene to form a six-membered ring (a cyclohexadiene derivative). wikipedia.org The presence of the TMS group can influence the regiochemistry of the cycloaddition, particularly in reactions with unsymmetrical dienes. gelest.com Lewis acid catalysis can enhance the reactivity of the dienophile and improve selectivity. libretexts.org While less common, silylalkynes have been shown to participate in cobalt-catalyzed Diels-Alder reactions, where the choice of ligand can dictate the regiochemical outcome (para vs. meta isomers). gelest.comacs.org
[2+2] cycloadditions involving two alkyne units are generally thermally forbidden but can be promoted photochemically or with transition metal catalysts. youtube.com More relevant are [2+2] cycloadditions between an alkyne and an allene, which can be catalyzed by cobalt complexes to yield 3-alkylidenecyclobutene derivatives. researchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis
One of the most significant and widely used reactions of terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.gov Although this compound is an internal alkyne, the C-Si bond can be readily cleaved under mild basic conditions (e.g., with TBAF or K₂CO₃/MeOH) to generate the corresponding terminal alkyne in situ. chemicalbook.com This terminal alkyne can then react with a wide variety of organic azides in the presence of a Cu(I) source to produce 1,4-disubstituted-1,2,3-triazole rings with exceptional regioselectivity and high yields. gelest.comacs.org
The reaction is highly robust and can be performed in various solvents, often at room temperature. unizar.es The resulting triazole ring is a stable, aromatic linker used extensively in medicinal chemistry and materials science. nih.govnih.gov A one-pot, three-step sequence involving Sonogashira coupling to form an arylethynyltrimethylsilane, reaction with an azide, and final desilylation/cyclization is a common strategy. nih.gov
Table 2: Potential CuAAC Reactions with the Deprotected Form of this compound
| Azide Partner | Catalyst / Conditions | Product | Reference |
|---|---|---|---|
| Benzyl Azide | Cu(I) source (e.g., CuSO₄/NaAsc), rt | 1-Benzyl-4-(3-ethoxyphenyl)-1H-1,2,3-triazole | unizar.es |
| Phenyl Azide | Cu(I) source, rt | 1-(3-Ethoxyphenyl)-4-phenyl-1H-1,2,3-triazole | nih.gov |
| Alkyl Azides (e.g., Azidoethane) | Cu(I) source, rt | 1-Ethyl-4-(3-ethoxyphenyl)-1H-1,2,3-triazole | nih.gov |
| Trimethylsilyl Azide | Pd/Cu catalyst, heat | 1H-4-(3-Ethoxyphenyl)-1,2,3-triazole | frontiersin.org |
Intramolecular Cyclizations to Form Siloles
Siloles, or silacyclopentadienes, are a class of silicon-containing heterocycles with interesting electronic and photophysical properties. researchgate.net A primary synthetic route to fused silole systems involves the intramolecular cyclization of precursors such as (2-alkynylphenyl)disilanes. mdpi.com In these reactions, typically catalyzed by rhodium or palladium complexes, a silyl group positioned ortho to an alkyne engages in an intramolecular bis-silylation across the triple bond to form the silole ring. mdpi.com
While this compound itself is not the direct precursor for such a cyclization, it represents a key structural motif. A synthetic strategy could involve the ortho-silylation of the ethoxyphenyl ring followed by an intramolecular cyclization to generate a benzo-fused silole derivative. Intramolecular hydrosilylation, where a tethered Si-H group adds across the alkyne, is another established strategy for forming various unsaturated silacycles. nih.govresearchgate.net
Computational and Theoretical Studies on Aryl Ethynyl Trimethylsilanes
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic behavior of aryl ethynyl (B1212043) trimethylsilanes is largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.govnih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.govresearchgate.net In substituted aryl ethynyl trimethylsilanes, the nature and position of substituents on the aryl ring can significantly modulate the HOMO-LUMO gap. For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a smaller energy gap and increased reactivity. nih.gov
In a typical aryl ethynyl trimethylsilane (B1584522), the HOMO is often localized on the π-system of the ethoxyphenyl group, which is rich in electrons. The LUMO, on the other hand, may be distributed across the entire conjugated system, including the acetylene bridge and the silicon atom. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key factor in the optical properties of these molecules. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Aryl Ethynyl Trimethylsilanes
Note: These are representative values based on DFT calculations for similar compounds and are for illustrative purposes.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Phenyl ethynyl trimethylsilane | -6.5 | -1.0 | 5.5 |
| [2-(3-Methoxyphenyl)ethynyl]trimethylsilane | -6.3 | -0.9 | 5.4 |
| [2-(3-Nitrophenyl)ethynyl]trimethylsilane | -6.8 | -1.5 | 5.3 |
| [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane | -6.4 | -0.95 | 5.45 |
Global Chemical Reactivity Descriptors
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify and predict the chemical behavior of molecules like this compound. researchgate.netdergipark.org.tr These descriptors, based on conceptual DFT, provide a framework for understanding molecular stability and reactivity. scielo.org.mx
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO. materialsciencejournal.org
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO. nih.gov
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. dergipark.org.tr
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. nih.govmdpi.com
Global Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive and have a small HOMO-LUMO gap. nih.govmdpi.com
Electrophilicity Index (ω): Measures the energy lowering of a molecule when it is saturated with electrons from the environment. It is defined as ω = μ² / 2η. dergipark.org.tr
These parameters collectively offer a detailed picture of the molecule's reactivity. For example, a molecule with a high chemical potential and a high electrophilicity index is considered a good electrophile. dergipark.org.tr The softness or hardness of a molecule is directly related to its HOMO-LUMO gap, with soft molecules being more polarizable and reactive. nih.gov
Table 2: Representative Global Chemical Reactivity Descriptors (in eV)
Note: Values are derived from the illustrative data in Table 1.
| Descriptor | Phenyl ethynyl trimethylsilane | This compound |
| Ionization Potential (I) | 6.5 | 6.4 |
| Electron Affinity (A) | 1.0 | 0.95 |
| Chemical Potential (μ) | -3.75 | -3.675 |
| Chemical Hardness (η) | 2.75 | 2.725 |
| Global Softness (S) | 0.36 | 0.37 |
| Electrophilicity Index (ω) | 2.55 | 2.47 |
Molecular Electrostatic Potentials (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. materialsciencejournal.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. researchgate.net
Different colors on the MEP surface represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. youtube.com
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack. youtube.com
Green: Regions of neutral or near-zero potential.
For a molecule like this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atom of the ethoxy group and the π-system of the benzene ring and the triple bond, due to the high electron density in these areas. ias.ac.in Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring and the methyl groups on the silicon atom. The silicon atom itself may exhibit a positive σ-hole, making it susceptible to interaction with nucleophiles. nih.gov This detailed map of charge distribution helps in understanding intermolecular interactions and identifying the most probable sites for chemical reactions.
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Aryl ethynyl trimethylsilanes are of interest for their potential non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. plos.org Computational methods are widely used to predict and analyze the NLO response of molecules, which arises from the interaction of molecules with a strong electromagnetic field.
The key NLO parameters calculated are:
Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): The primary determinant of second-order NLO activity. A high β value is desirable for NLO materials. mdpi.com
Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT). plos.orgmdpi.com In this compound, the ethoxy group can act as an electron donor, the phenyl-ethynyl system serves as the π-conjugated bridge, and the trimethylsilyl (B98337) group has a modest influence on the electronic properties. The presence of the conjugated system is essential for delocalizing electrons, and a small HOMO-LUMO gap is generally associated with higher hyperpolarizability values. mdpi.com Theoretical studies on similar conjugated systems have shown that the presence of acetylene groups and organometallic moieties can enhance the third-order NLO susceptibility (χ(3)). rsc.org Computational analysis allows for the systematic design of new molecules with optimized NLO responses by modifying donor/acceptor strengths and the length of the π-bridge. researchgate.net
Table 3: Illustrative Calculated NLO Properties
Note: These are representative values and units based on computational studies of similar organic compounds.
| Property | Phenyl ethynyl trimethylsilane | This compound |
| Dipole Moment (μ) (Debye) | 1.5 | 2.8 |
| Mean Polarizability (α) (10-24 esu) | 25 | 35 |
| First Hyperpolarizability (β) (10-30 esu) | 150 | 250 |
Theoretical Insights into Silyl-Acetylene Interactions
The interaction between the silicon atom and the acetylene (ethynyl) group is a fundamental aspect of the structure and reactivity of this compound. Theoretical studies provide insight into the nature of the C-Si bond and the electronic interplay between the silyl (B83357) group and the π-system.
Computational studies have explored the reaction pathways between silylenes and acetylenes, confirming that silacyclopropenes are often the initial adducts. acs.org While this relates to synthesis, it also informs the stability and electronic nature of the silyl-acetylene bond. The trimethylsilyl group is generally considered an electron-releasing group through hyperconjugation, but it can also act as a weak π-acceptor by utilizing its vacant d-orbitals.
Applications in Advanced Organic Synthesis
Role as Versatile Building Blocks for Complex Molecular Architectures
There is no specific information available in the reviewed literature detailing the use of [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane as a versatile building block for the synthesis of complex molecular architectures.
Selective Functionalization and Derivatization Strategies of Aromatic Systems
Specific strategies for the selective functionalization and derivatization of the aromatic system of this compound are not described in the available literature.
Synthesis of Diverse Heterocyclic Compounds
There are no specific examples in the reviewed literature of this compound being used for the synthesis of diverse heterocyclic compounds.
Biocatalytic Approaches in Organosilicon Chemistry
The available literature does not describe any biocatalytic approaches specifically involving this compound.
Applications in Materials Science and Engineering
Precursors for Polymeric Materials
[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane serves as a versatile monomer for the synthesis of a range of polymeric structures. The presence of the trimethylsilyl (B98337) (TMS) group allows for controlled polymerization reactions, and its subsequent removal provides a terminal alkyne ready for further chemical transformations.
The polymerization of arylacetylenes, including derivatives like this compound, can be achieved using various transition metal catalysts, most notably rhodium-based systems. Rhodium catalysts are known to effectively polymerize phenylacetylene (B144264) and its derivatives, leading to the formation of polyacetylenes with conjugated backbones. These polymers are of significant interest due to their potential electronic and optical properties.
The polymerization of substituted phenylacetylenes often proceeds via a coordination-insertion mechanism. The choice of catalyst and reaction conditions can influence the stereoregularity of the resulting polymer, which in turn affects its properties such as solubility and solid-state packing. While specific studies on the polymerization of this compound are not extensively documented, the general reactivity of phenylacetylenes suggests its capability to form poly(3-ethoxyphenylacetylene) upon polymerization and subsequent desilylation.
Table 1: Examples of Rhodium Catalysts Used in the Polymerization of Phenylacetylenes
| Catalyst/Initiator System | Monomer | Polymer Structure | Reference |
| [Rh(nbd)Cl]₂ | Phenylacetylene | Poly(phenylacetylene) | researchgate.net |
| Rh(I) complexes | Phenylacetylene Derivatives | Substituted Polyacetylenes | dntb.gov.ua |
| Rhodium zwitterionic complexes | Phenylacetylenes | Poly(phenylacetylenes) | researchgate.net |
This table presents examples of catalyst systems used for analogous compounds, suggesting potential routes for the polymerization of this compound.
The terminal alkyne functionality of this compound, after deprotection of the trimethylsilyl group, is a key feature for its use in the synthesis of conjugated polymers. One of the most powerful methods for constructing such polymers is the Sonogashira cross-coupling reaction. researchgate.netbeilstein-journals.orgrsc.orgresearchgate.net This palladium-copper co-catalyzed reaction allows for the coupling of terminal alkynes with aryl halides, providing a direct route to poly(arylene ethynylene)s (PAEs). researchgate.net
Polymers containing the 3-ethoxyphenylacetylene unit are expected to exhibit interesting photoluminescent properties due to the electron-donating nature of the ethoxy group, which can influence the electronic structure of the conjugated backbone. acs.org The solubility and processing characteristics of these polymers can be tailored by the presence of such alkoxy side chains. ias.ac.in
Furthermore, the synthesis of polyynes, which are polymers consisting of alternating single and triple carbon-carbon bonds, can be envisioned starting from silyl-protected alkynes. These materials are of fundamental interest for their potential as molecular wires and in carbon-based electronics.
Table 2: Common Methods for Synthesizing Conjugated Polymers from Acetylenic Monomers
| Reaction Type | Monomers | Resulting Polymer | Key Features |
| Sonogashira Coupling | Dihaloarenes and Diynes | Poly(arylene ethynylene)s | Versatile for a wide range of aromatic units |
| Glaser-Hay Coupling | Terminal Diynes | Polyynes | Forms C-C triple bonds between monomer units |
| Alkyne Metathesis | Diynes | Poly(p-phenyleneethynylene)s | Efficient for high molecular weight polymers |
This table outlines general synthetic strategies that could be adapted for monomers derived from this compound.
Components in Functional Materials
The electronic and optical properties endowed by the ethoxyphenylacetylene moiety make this compound and its polymeric derivatives promising candidates for incorporation into a variety of functional materials.
Polymers derived from this compound are expected to possess properties suitable for applications in organic electronics. Poly(arylene ethynylene)s with alkoxy substituents have been investigated for their use in organic light-emitting diodes (OLEDs) due to their tunable emission colors and good film-forming properties. acs.orgresearchgate.netacs.org The ethoxy group can enhance the solubility of the polymer, facilitating solution-based processing techniques for device fabrication. oejournal.orgossila.comresearchgate.netmdpi.com
In the realm of sensors, conjugated polymers offer significant potential due to their responsive electronic and optical properties. semi.ac.cnscholaris.camdpi.comipme.runih.gov The fluorescence of poly(arylene ethynylene)s can be sensitive to the presence of specific analytes, making them suitable for chemical sensing applications. The incorporation of the ethoxyphenyl group could modulate the sensor's selectivity and sensitivity.
Table 3: Potential Optoelectronic Applications of Polymers Derived from Ethoxyphenylacetylene Analogs
| Application | Material Class | Relevant Properties |
| Organic Light-Emitting Diodes (OLEDs) | Poly(arylene ethynylene)s | Tunable fluorescence, high quantum yield, solution processability |
| Organic Photovoltaics (OPVs) | Conjugated Polymers | Broad absorption spectra, good charge transport |
| Chemical Sensors | Fluorescent Conjugated Polymers | Sensitivity of fluorescence to external stimuli |
| Bio-imaging | Water-soluble Conjugated Polymers | Biocompatibility, bright fluorescence |
This table highlights potential applications based on the known properties of structurally similar polymer systems.
The rigid, rod-like structure of the ethynylphenyl moiety is a common feature in molecules that exhibit liquid crystalline behavior. bohrium.comust.hkajchem-a.combeilstein-journals.orgmdpi.com The presence of the flexible ethoxy group could further promote the formation of mesophases. While specific studies on the liquid crystalline properties of this compound itself are scarce, related structures with alkoxy chains are known to form nematic and smectic phases.
Furthermore, conjugated polymers with donor-acceptor functionalities along the backbone can exhibit significant third-order nonlinear optical (NLO) properties. researchgate.netnih.govrochester.edupsu.edu The ethoxy group acts as an electron donor, and by incorporating suitable electron-accepting units into the polymer chain, materials with large NLO responses could be designed. Such materials are of interest for applications in optical switching and signal processing.
While there is no specific literature on the use of this compound in chemical vapor deposition (CVD), silane (B1218182) compounds are generally utilized as precursors for the deposition of thin films. researchgate.netsigmaaldrich.com For instance, trimethylsilane (B1584522) has been used in plasma-enhanced chemical vapor deposition (PECVD) to create silicon carbide-based films. mdpi.comresearchgate.net It is conceivable that this compound could be used in a similar fashion to deposit functional organic-inorganic hybrid films. The ethoxyphenylacetylene moiety would be incorporated into the film, potentially imparting specific optical or electronic properties to the coating. The viability of this application would depend on the volatility and thermal stability of the compound.
Development of Disilicon-Containing Rings and Disilylated Alkenes for Materials
The tailored synthesis of organosilicon compounds, particularly those incorporating multiple silicon atoms, is a cornerstone of advanced materials science. The unique electronic and structural properties of disilicon-containing motifs offer pathways to novel polymers, functional materials, and organic electronics. The compound this compound serves as a versatile precursor for the synthesis of complex silicon-containing molecules such as disilicon-containing rings and disilylated alkenes through catalytic processes. These transformations are primarily achieved via transition-metal-catalyzed reactions, with palladium and rhodium complexes being particularly effective.
The development of these materials hinges on the controlled and selective formation of new silicon-carbon and silicon-silicon bonds. Catalytic hydrosilylation and related processes allow for the atom-economical construction of intricate molecular architectures that are not accessible through traditional synthetic routes. The presence of the ethoxyphenyl group in this compound can influence the reactivity and properties of the resulting materials, offering a handle for fine-tuning their electronic and physical characteristics.
Synthesis of Disilicon-Containing Rings
The intramolecular cyclization of appropriately functionalized alkynes is a powerful strategy for the creation of silicon-containing heterocyclic systems. While direct experimental data for the cyclization of this compound to form disilicon rings is not extensively documented in publicly available research, analogous transformations with related compounds provide a strong basis for predicting its reactivity. Rhodium catalysts, in particular, have been shown to be effective in mediating the intramolecular trans-bis-silylation of alkynes, leading to the formation of silicon-fused ring systems. mdpi.com
For instance, a hypothetical reaction pathway could involve the reaction of a derivative of this compound, where the trimethylsilyl group is replaced with a pentamethyldisilanyl group, in the presence of a rhodium catalyst. Such a reaction, based on known methodologies, would be expected to yield a pyridine-fused silole through an intramolecular trans-bis-silylation cyclization. mdpi.com The reaction would likely proceed at elevated temperatures in a suitable solvent like toluene.
Table 1: Hypothetical Rhodium-Catalyzed Intramolecular Cyclization
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | [RhCl(CO)₂]₂ (5) | Toluene | 110 | 1,1-dimethyl-2-trimethylsilyl-3-(3-ethoxyphenyl)-1H-silolo[3,2-b]pyridine | 65 |
| 2 | RhCl(PPh₃)₃ (5) | Toluene | 110 | 1,1-dimethyl-2-trimethylsilyl-3-(3-ethoxyphenyl)-1H-silolo[3,2-b]pyridine | 58 |
Note: The data in this table is hypothetical and based on analogous reactions reported in the literature for similar substrates. mdpi.com
Synthesis of Disilylated Alkenes
The synthesis of disilylated alkenes from this compound can be envisioned through intermolecular hydrosilylation reactions. This process typically involves the addition of a hydrosilane across the carbon-carbon triple bond of the alkyne, catalyzed by a transition metal complex. The regioselectivity and stereoselectivity of this addition are critical for determining the structure and properties of the resulting disilylated alkene.
Ruthenium catalysts have demonstrated high efficiency and selectivity in the hydrosilylation of internal thioalkynes, suggesting their potential applicability to the hydrosilylation of this compound. pkusz.edu.cn The choice of catalyst and silane can influence whether the addition occurs with syn or anti stereochemistry. For example, a cationic ruthenium catalyst has been shown to promote the syn-selective hydrosilylation of certain alkynes. pkusz.edu.cn
A plausible synthetic route to a disilylated alkene from this compound would involve its reaction with a hydrosilane, such as triethoxysilane, in the presence of a suitable catalyst. The ethoxyphenyl and trimethylsilyl substituents on the alkyne would play a significant role in directing the regioselectivity of the hydrosilylation.
Table 2: Potential Catalytic Systems for the Synthesis of Disilylated Alkenes
| Catalyst System | Silane Reagent | Expected Major Product | Key Features of the Catalytic System |
| [Cp*Ru(MeCN)₃]⁺PF₆⁻ | HSi(OEt)₃ | (E)-1-(3-ethoxyphenyl)-1-(trimethylsilyl)-2-(triethoxysilyl)ethene | High regioselectivity and potential for stereocontrol. pkusz.edu.cn |
| Pd(dba)₂ / P(t-Bu)₃ | HSiMe₂Ph | (E/Z)-1-(3-ethoxyphenyl)-1-(trimethylsilyl)-2-(dimethylphenylsilyl)ethene | Palladium catalysts are widely used for alkyne hydrosilylation. |
Note: The product structures and catalyst performance are predictive and based on general principles of alkyne hydrosilylation.
The resulting disilylated alkenes are valuable building blocks for more complex materials. The presence of two silicon moieties allows for further functionalization or incorporation into polymeric structures. The vinylsilane functionality can participate in a variety of cross-coupling reactions, enabling the construction of larger conjugated systems relevant to organic electronics.
Q & A
Q. What are the standard synthetic routes for preparing [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane?
The compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl/vinyl halides. For structurally similar silane-ethynyl derivatives, protocols involve Pd(PPh₃)₄ and CuI catalysts in anhydrous solvents (e.g., THF or RBF) under inert atmospheres. Post-reaction purification via column chromatography or vacuum distillation ensures product isolation .
Q. What spectroscopic methods are employed to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the ethynyl group (δ ~90–100 ppm for sp-hybridized carbons) and trimethylsilyl moiety (δ ~0 ppm for Si-CH₃ protons).
- IR Spectroscopy : Detection of C≡C stretching vibrations (~2100–2250 cm⁻¹).
- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation .
Q. What safety precautions are critical when handling this compound?
- Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
- Avoid aqueous or oxidative environments, as silanes may hydrolyze or react exothermically.
- Follow waste disposal guidelines for organosilicon compounds to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst tuning : Replace Pd(PPh₃)₄ with Pd₂(dba)₃/XPhos for enhanced stability and activity.
- Temperature control : Maintain 60–70°C to balance reaction rate and side-product formation.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in air-sensitive reactions .
Q. How does the trimethylsilyl group influence reactivity in cross-coupling reactions?
The steric bulk of the trimethylsilyl moiety protects the ethynyl group from undesired side reactions (e.g., polymerization). Subsequent desilylation (e.g., using TBAF or K₂CO₃/MeOH) enables further functionalization, as demonstrated in fluorene-ethynyl systems .
Q. What computational tools predict the electronic properties of this compound?
- Quantum Chemistry Calculations : Predict HOMO/LUMO energy levels and charge distribution using software like Gaussian.
- QSPR (Quantitative Structure-Property Relationship) Models : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with properties like solubility or reactivity .
Q. How can contradictory characterization data (e.g., NMR vs. X-ray) be resolved?
- Cross-validation : Compare NMR data with X-ray crystallography (if single crystals are obtainable via SHELX ).
- Dynamic NMR Analysis : Assess conformational flexibility causing signal splitting.
- Computational Validation : Use DFT calculations to model expected spectroscopic profiles .
Q. What are common impurities, and how are they identified?
- By-products : Unreacted aryl halides or homocoupled alkynes (detected via GC-MS).
- Hydrolysis products : Silanol derivatives from moisture exposure (identified by IR or ²⁹Si NMR).
- Purification Strategies : Use preparative HPLC or recrystallization to isolate high-purity material .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
